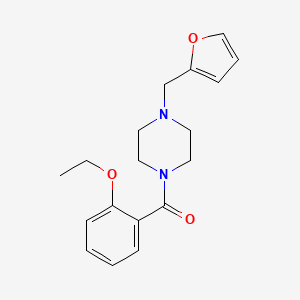![molecular formula C20H25N3O4S B4431838 3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)
3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide
Descripción general
Descripción
3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves the inhibition of enzymes that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase, acetylcholinesterase, and tyrosinase. By inhibiting the activity of these enzymes, this compound can modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of Carbonic Anhydrase: This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
2. Inhibition of Acetylcholinesterase: This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
3. Inhibition of Tyrosinase: This compound has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin in the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide Range of Applications: This compound has a wide range of applications in scientific research, making it a versatile tool for researchers.
2. Well-Studied: This compound has been extensively studied, which means that there is a large body of literature available on its properties and applications.
Some of the limitations of this compound include:
1. Cost: This compound can be expensive to synthesize, which may limit its accessibility for some researchers.
2. Toxicity: This compound can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide. Some of these directions include:
1. Development of New
Aplicaciones Científicas De Investigación
3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have potential anticancer effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Neurological Disorders: This compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can inhibit the activity of enzymes that are involved in the pathogenesis of these disorders.
3. Cardiovascular Diseases: this compound has been shown to have potential applications in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Studies have shown that it can inhibit the activity of enzymes that are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3-ethoxy-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-18-6-4-5-16(15-18)20(24)21-17-7-9-19(10-8-17)28(25,26)23-13-11-22(2)12-14-23/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERANAAPITXGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)
![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)



![5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4431801.png)
![N-(sec-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4431802.png)
![N-[2-(methylthio)phenyl]-2-phenylbutanamide](/img/structure/B4431812.png)


![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)